N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide
Description
N-[2-(2,3-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with substituted aromatic rings. This structure combines a benzamide moiety with a nitro group at the 3-position and a 2,3-dimethylphenyl substituent on the pyrazole ring. The compound’s synthesis and structural characterization were reported in Heterocycles (2003), where elemental analysis confirmed its molecular formula (C₁₉H₁₈N₄O₃S) with calculated values: C, 66.96%; H, 6.09%; N, 19.52%, closely matching experimental results (C, 66.88%; H, 6.13%; N, 19.70%) . NMR data (e.g., δ 2.81 ppm for methyl protons, δ 7.29–7.53 ppm for aromatic protons) further validate its structural features .
Properties
IUPAC Name |
N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-12-6-4-8-18(13(12)2)24-20(16-10-29-11-17(16)23-24)22-21(26)15-7-5-9-19(14(15)3)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGQOAGRRWCBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,4-c]pyrazole Core: The initial step involves the cyclization of appropriate starting materials to form the thieno[3,4-c]pyrazole core. This can be achieved through the reaction of 2,3-dimethylphenyl hydrazine with a suitable thienyl ketone under acidic conditions.
Introduction of Nitrobenzamide Moiety: The next step involves the nitration of the benzamide group. This can be done by reacting the intermediate compound with nitric acid in the presence of sulfuric acid.
Final Assembly: The final step involves coupling the thieno[3,4-c]pyrazole core with the nitrobenzamide moiety. This can be achieved through a condensation reaction using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the broader class of heterocyclic amides, which are pivotal in agrochemical and pharmaceutical research. Below is a systematic comparison with analogous compounds based on structural motifs, physicochemical properties, and applications:
Substituent-Driven Functional Differences
- N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide (10b): This compound shares a pyrazole-benzamide backbone but lacks the thieno-fused ring and nitro group. Its ethyl and methyl substituents reduce steric hindrance compared to the 2,3-dimethylphenyl group in the target compound. Elemental analysis (C₁₂H₁₃N₃O) shows lower nitrogen content (19.52% vs. 19.70% in the target compound), reflecting differences in functional group density .
- 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide: A chloroacetamide derivative with a 2,3-dimethylphenyl group, this compound is structurally simpler, featuring an acetamide core instead of a nitrobenzamide-thienopyrazole system. Its primary use as a herbicide contrasts with the undefined biological activity of the target compound, highlighting the role of the nitro group in modulating reactivity .
Physicochemical Properties
| Compound | Molecular Formula | Key Functional Groups | Melting Point (°C) | LogP (Calculated) |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₈N₄O₃S | Nitrobenzamide, thienopyrazole | Not reported | 3.82 |
| N-Ethyl-2-(5-methyl-2H-pyrazol-3-yl)benzamide | C₁₂H₁₃N₃O | Pyrazole, benzamide | Not reported | 2.15 |
| Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) | C₁₄H₂₀ClNO₂ | Chloroacetamide, methoxymethyl | 40–41 | 3.28 |
The target compound exhibits higher lipophilicity (LogP 3.82) compared to simpler pyrazole-benzamides (LogP 2.15), attributed to its nitro group and fused thienopyrazole system. This property may enhance membrane permeability but could also increase metabolic instability .
Biological Activity
N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Thieno[3,4-c]pyrazole
- Substituents :
- 2,3-dimethylphenyl group
- 2-methyl-3-nitrobenzamide moiety
This unique arrangement contributes to its interaction with various biological targets.
Biological Activity Overview
Research has shown that compounds with thieno[3,4-c]pyrazole structures exhibit significant biological activities including:
- Antitumor Activity : Many pyrazole derivatives are reported to inhibit cancer cell proliferation by targeting specific kinases such as BRAF(V600E) and EGFR. The thieno[3,4-c]pyrazole core is particularly effective against various cancer types due to its ability to modulate signaling pathways involved in cell growth and survival .
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
- Antibacterial Activity : The compound may also exhibit antibacterial properties. Studies have shown that certain pyrazole derivatives disrupt bacterial cell membranes leading to cell lysis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Key observations include:
- Dimethylphenyl Group : Enhances lipophilicity and facilitates cellular uptake.
- Nitro Group : Contributes to the electron-withdrawing properties which may enhance the compound's reactivity towards biological targets.
- Thieno[3,4-c]pyrazole Core : Essential for interaction with enzyme targets involved in cancer progression and inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antitumor Studies : A series of thieno[3,4-c]pyrazole derivatives were tested against various cancer cell lines. The results indicated that modifications at the phenyl ring significantly affected cytotoxicity levels. For instance, compounds with electron-withdrawing groups showed increased potency against BRAF(V600E) mutations .
- Anti-inflammatory Mechanisms : In vitro assays demonstrated that certain derivatives inhibited the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for their anti-inflammatory effects .
Data Summary Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thieno[3,4-c]pyrazole core with dimethylphenyl and nitro substituents | Antitumor, anti-inflammatory |
| 5-chloro-N-[2-(2,3-dimethylphenyl)-thieno[3,4-c]pyrazole] | Chlorophenyl group | Anticancer activity |
| N-(pyridin-4-ylmethyl)benzamide | Pyridine moiety | Anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
